苯甲酰胺肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

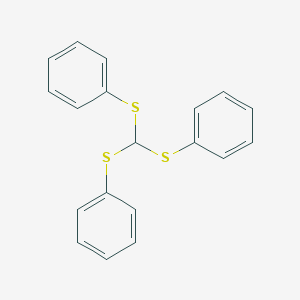

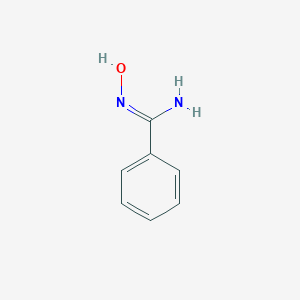

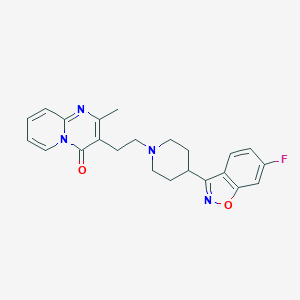

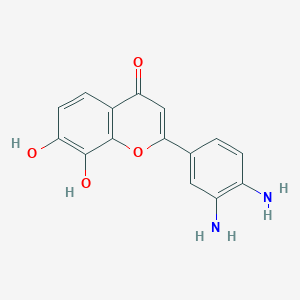

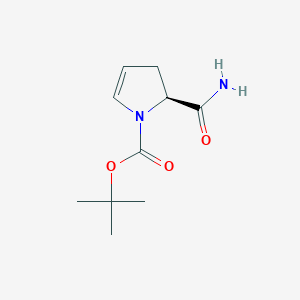

Benzamidoxime is an organic compound with the chemical formula C7H8N2O It is a derivative of benzamidine, where the amidine group is converted to an amidoxime group

科学研究应用

Benzamidoxime has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Medicine: Benzamidoxime and its derivatives are being explored for their potential as prodrugs.

Industry: Benzamidoxime-functionalized resins are used for the selective extraction of uranium from seawater.

作用机制

Target of Action

Benzamidoxime has been found to interact with various targets in the body. For instance, it has been shown to inhibit human leukemia cell growth . It also interacts with the mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B), and cytochrome b5 reductase (CYB5R) . Furthermore, it has been reported to form complexes with U(VI) in non-aqueous solvents .

Mode of Action

Benzamidoxime interacts with its targets in a variety of ways. For instance, it inhibits the growth of human leukemia cells by causing a strong decrease in cell growth . It also forms complexes with U(VI) in the form of anionic benzamidoximate . Additionally, it has been found to act as a PD-L1 ligand with pH-dependent potency .

Biochemical Pathways

Benzamidoxime affects several biochemical pathways. It has been found to play a key role in the oxidation of amidoximes and oximes, with cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways playing a crucial role . It also has the ability to release nitric oxide (NO), which has many beneficial biological effects, particularly on the cardiovascular system .

Pharmacokinetics

It is known that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

The molecular and cellular effects of Benzamidoxime’s action are diverse. It has been found to induce DNA single-strand breaks and DNA amplification in SV40-transformed hamster cells . It also exhibits antioxidant activity, particularly when it is part of benzamidoxime derivatives and glycolipid mimetics with two oxime functionalities .

Action Environment

The action, efficacy, and stability of Benzamidoxime can be influenced by various environmental factors. For instance, the N-reductive system composed of mARC, CYB5B, and CYB5R is regulated by fasting and high-fat diet . .

生化分析

Biochemical Properties

Benzamidoxime can react quickly with aldehydes to form stable 1, 2-dihydroquinazoline 3-oxides in aqueous solutions . The reaction process consists of the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reactive properties of Benzamidoxime make it a potential platform for the development of new bioconjugated strategies, fluorescent probes, and post-translational diversification of genetic coding libraries .

Cellular Effects

Benzamidoxime derivatives have been found to inhibit human leukemia cell growth . All amidoxime derivatives inhibited Jurkat and HL-60RG cell viability dose-dependently . Benzamidoximes tended to damage HL-60RG cells to a greater extent compared to Jurkat cells .

Molecular Mechanism

The molecular mechanism of Benzamidoxime involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The key role is played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways .

Temporal Effects in Laboratory Settings

Benzamidoxime induced DNA single-strand breaks in rat hepatocytes and DNA amplification in SV40-transformed hamster cells . No changes in the metabolite concentration in vivo were detectable, suggesting that fasting does not alter prodrug activation in animal models .

准备方法

Synthetic Routes and Reaction Conditions: Benzamidoxime can be synthesized through the reaction of benzonitrile with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate, under reflux conditions. The resulting product is benzamidoxime, which can be purified through recrystallization .

Industrial Production Methods: In industrial settings, benzamidoxime is produced using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of ionic liquid-supported nano-metal catalysts has been explored to improve the efficiency and sustainability of the synthesis process .

化学反应分析

Types of Reactions: Benzamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Benzamidoxime can be oxidized to benzamide using oxidizing agents such as iodine or oxone.

Substitution: Benzamidoxime can react with aromatic hydroxamoyl chlorides to form 1,4-dioxa-2,5-diazine ring systems.

Major Products Formed:

- Oxidation of benzamidoxime yields benzamide.

- Reduction of benzamidoxime yields benzamidine.

- Substitution reactions can yield various heterocyclic compounds, such as 1,4-dioxa-2,5-diazine derivatives .

相似化合物的比较

Acetamidoxime: Similar to benzamidoxime, acetamidoxime is an amidoxime derivative with similar chemical properties and reactivity.

Salicylamidoxime: This compound also contains an amidoxime group and is used in similar applications, such as metal ion chelation and biological studies.

Uniqueness of Benzamidoxime: Benzamidoxime is unique due to its high affinity for uranyl ions, making it particularly useful in the extraction of uranium from seawater. Additionally, its potential as a nitric oxide donor and prodrug enhances its versatility in medicinal chemistry .

属性

CAS 编号 |

613-92-3 |

|---|---|

分子式 |

C7H8N2O |

分子量 |

136.15 g/mol |

IUPAC 名称 |

N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |

InChI 键 |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)N |

手性 SMILES |

C1=CC=C(C=C1)/C(=N\O)/N |

规范 SMILES |

C1=CC=C(C=C1)C(=NO)N |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

613-92-3 |

Pictograms |

Acute Toxic; Irritant |

同义词 |

Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)